Diethyl piperazine-1,4-dipropionate
Description
Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Sciences
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, represents a cornerstone scaffold in modern medicinal and chemical sciences. nih.govnih.gov This versatile structure has garnered significant attention from researchers due to its unique physicochemical properties. The presence of two nitrogen atoms provides a large polar surface area, relative structural rigidity, and the capacity to act as hydrogen bond donors and acceptors. nih.gov These characteristics often lead to favorable properties in drug candidates, such as enhanced water solubility, oral bioavailability, and improved target affinity and specificity. nih.gov
The adaptability of the piperazine ring allows for straightforward chemical modification, enabling the development of a vast library of derivatives with diverse pharmacological activities. nih.gov Consequently, piperazine derivatives are integral to the discovery of new therapeutic agents for a wide array of diseases. nih.gov Research has demonstrated their potential across numerous fields, with investigations into their antimicrobial, antiviral, anticancer, and central nervous system (CNS) effects. ontosight.ai In neuropharmacology, for instance, various piperazine-containing compounds have been developed as antipsychotic, antidepressant, and anxiolytic drugs. nih.gov Beyond medicinal applications, the piperazine scaffold is also explored for its analgesic and anti-inflammatory potential and serves as a crucial building block in the synthesis of various organic molecules. thieme-connect.comontosight.ai
Historical Context of Esterified Piperazine Scaffolds in Organic Chemistry
The functionalization of the piperazine core is a central theme in its application in organic chemistry. Historically, synthetic efforts have focused on modifying the nitrogen atoms to modulate the molecule's properties and biological activity. The introduction of ester functionalities to the piperazine scaffold is a key strategy in this endeavor. Esterification, or the attachment of ester-containing side chains, can significantly alter a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
The synthesis of esterified piperazine scaffolds can be achieved through various established organic reactions. A common method involves the N-alkylation of the piperazine ring with an appropriate halo-ester. For instance, the synthesis of Diethyl piperazine-1,4-dipropionate is accomplished through the reaction of piperazine with ethyl propionate (B1217596), likely via a nucleophilic addition-elimination mechanism. ontosight.ai More complex synthetic routes have also been developed to create piperazines with specific substitutions on the carbon atoms of the ring itself, such as the synthesis of 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. nih.gov This highlights the continuous evolution of synthetic methodologies aimed at expanding the structural diversity and three-dimensional chemical space of piperazine-based compounds for various scientific applications. nih.gov
Current Research Frontiers and Prospective Directions for this compound Investigations
This compound is a specific derivative of piperazine characterized by the presence of two ethyl propionate groups attached to the nitrogen atoms at positions 1 and 4. ontosight.ai This symmetrical diester structure imparts distinct chemical properties that make it a subject of interest as a chemical intermediate. ontosight.ai Its synthesis from piperazine and ethyl propionate provides a direct route to this functionalized scaffold. ontosight.ai
Currently, this compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ailookchem.com While direct biological studies on this specific compound are not extensively documented in publicly available literature, research into its derivatives has shown potential for significant biological activity, including antimicrobial, antifungal, and anticancer properties. ontosight.ai
Prospective research directions for this compound are likely to focus on its role as a versatile building block. Future investigations could explore:
Derivatization: The synthesis of new libraries of compounds using this compound as a starting material. The ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to amides, hydrazides, or other functional groups, opening pathways to a wide range of novel piperazine derivatives.
Pharmacological Screening: Systematic screening of these new derivatives for various biological activities, building upon the known potential of the broader piperazine class. ontosight.aithieme-connect.comontosight.ai
Polymer Chemistry: Its use as a monomer in the creation of new polymers, leveraging the difunctional nature of the molecule. lookchem.com
Analytical methods for the characterization and quality control of this compound have been established, including reverse-phase high-performance liquid chromatography (HPLC), which is scalable for preparative separation of impurities. sielc.com
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₄ | ontosight.ai |
| Molecular Weight | 286.37 g/mol | ontosight.ai |
| IUPAC Name | diethyl 3,3'-(piperazine-1,4-diyl)dipropanoate | sielc.com |
| CAS Number | 42434-17-3 | sielc.com |
| Boiling Point | 370.6°C at 760 mmHg | lookchem.com |
| Density | 1.061 g/cm³ | lookchem.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Piperazine |
| Ethyl propionate |
Structure
3D Structure
Properties
CAS No. |
42434-17-3 |
|---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ethyl 3-[4-(3-ethoxy-3-oxopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O4/c1-3-19-13(17)5-7-15-9-11-16(12-10-15)8-6-14(18)20-4-2/h3-12H2,1-2H3 |
InChI Key |
NHSDIZSYJOGUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)CCC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl Piperazine 1,4 Dipropionate and Analogous Compounds
Strategies for Ester Bond Formation via Propionate (B1217596) Linkages
The formation of an ester bond, or ester linkage, is a fundamental reaction in the synthesis of Diethyl piperazine-1,4-dipropionate. This process, known as esterification, typically involves the reaction of a carboxylic acid with an alcohol. study.comfiveable.me In this specific context, it is the linkage between the piperazine (B1678402) nitrogen atoms and the propionate groups that is of interest.
Propionate esters are organic compounds resulting from the esterification of propionic acid with an alcohol. fiveable.me These esters can be formed when a carboxylic acid reacts with an alcohol, a process that also produces a water molecule. quora.com
The esterification reaction to form propionate esters is a reversible equilibrium reaction. This means that both the forward reaction (esterification) and the reverse reaction (hydrolysis) can occur at the same time. fiveable.me The position of this equilibrium can be shifted by altering factors such as temperature and the presence of a catalyst. fiveable.me
Exploration of Catalytic Systems in Esterification Reactions
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates and selectivity. yale.edu In the synthesis of piperazine derivatives, various catalytic systems are employed to facilitate key transformations.
Photoredox catalysis, for instance, has emerged as a powerful tool for the C–H functionalization of piperazines. mdpi.comencyclopedia.pub This method utilizes visible light to convert chemical energy, generating highly reactive intermediates in a controlled manner. mdpi.com Both transition metal complexes, such as those of iridium and ruthenium, and organic dyes can serve as photocatalysts. mdpi.comencyclopedia.pub MacMillan and coworkers reported one of the earliest applications of photoredox catalysis for synthesizing C–H functionalized piperazines. mdpi.comencyclopedia.pub Their work demonstrated the effectiveness of commercially available Ir(ppy)₃ as a photocatalyst for the C–H arylation of piperazines. mdpi.comencyclopedia.pub
The efficiency of these reactions can be further enhanced by modifying the catalyst system. For example, in a vinylation reaction, switching the catalyst to IrIII[dF(CF₃)ppy]₂(dtbbpy)PF₆/CsOAc/DCE resulted in improved product yield with high E-selectivity. mdpi.comencyclopedia.pub
Copper-catalyzed reactions also feature in the synthesis of functionalized piperazines. However, the stoichiometric use of copper can reduce the reaction's efficiency and pose challenges for large-scale industrial applications. mdpi.comencyclopedia.pub Research has focused on developing conditions that allow for the use of catalytic amounts of copper, thereby improving the sustainability of the process. mdpi.comencyclopedia.pub
The following table summarizes various catalytic systems used in the synthesis of piperazine derivatives:
| Catalyst System | Reaction Type | Key Advantages |
| Ir(ppy)₃ | Photoredox C–H Arylation | Commercially available, effective for C–H functionalization. mdpi.comencyclopedia.pub |
| IrIII[dF(CF₃)ppy]₂(dtbbpy)PF₆/CsOAc/DCE | Photoredox C–H Vinylation | Improved efficiency and high E-selectivity. mdpi.comencyclopedia.pub |
| Copper (stoichiometric) | C–H Functionalization | Effective but limits large-scale application. mdpi.comencyclopedia.pub |
| Copper (catalytic) | C–H Functionalization | More sustainable for industrial-level synthesis. mdpi.comencyclopedia.pub |
| Iridium-based photoredox catalyst | Decarboxylative Cyclization | Enables synthesis of diverse C2-substituted piperazines. mdpi.com |
| Carbazolyl dicyanobenzene (4CzIPN) | Decarboxylative Cyclization | Highly efficient organic photocatalyst. mdpi.com |
| Ruthenium(II) with (pyridyl)phosphine ligand | Diol-Diamine Coupling | Tolerates various amines and alcohols. organic-chemistry.org |
| Palladium | Arylpiperazine Synthesis | Efficient under aerobic conditions. organic-chemistry.org |
Optimization of Reaction Conditions and Parameters for Enhanced Yields
Achieving high yields in the synthesis of piperazine derivatives necessitates careful optimization of reaction conditions. Factors such as solvent, temperature, and reactant ratios can significantly influence the outcome of a reaction.
For instance, in the coupling of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine, a screening of various solvents revealed that acetonitrile (B52724) provided the optimal yield. nih.gov Temperature is another critical parameter. It was observed that due to steric hindrance, the reaction between 18β-glycyrrhetinic acid derivatives and 1-Boc-piperazine is temperature-dependent, with lower temperatures failing to produce the desired product. nih.gov
The ratio of reactants is also crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. In the synthesis of a piperazinyl amide, using an excess of piperazine was found to effectively prevent the formation of the bisamide byproduct. nih.gov
The working-up process, which involves isolating and purifying the product, can also be optimized. A process for preparing certain piperazine derivatives was developed to have an easier work-up, shorter reaction time, and better yield (above 90%). google.com This involved carrying out the reaction in a solvent mixture with a concentrated aqueous alkali hydroxide solution in the presence of a phase transfer catalyst, followed by phase separation, washing, and solvent removal. google.com
Precursor Synthesis and Functionalization of the Piperazine Ring System
The synthesis of complex piperazine derivatives often begins with the construction or functionalization of the piperazine ring itself. While about 80% of piperazine-containing drugs have substituents only at the nitrogen positions, recent advances have focused on the C–H functionalization of the carbon atoms of the piperazine ring. researchgate.netresearchwithnj.com
Traditional methods for synthesizing α-carbon-substituted piperazines involve the de novo construction of the six-membered ring from starting materials like amino acids and diamines. beilstein-journals.org However, this approach can be lengthy and inflexible. beilstein-journals.org A more direct and attractive strategy is the selective activation and functionalization of existing C–H bonds on a piperazine substrate. beilstein-journals.org
Several methods have been developed for this purpose, including:
Photoredox Catalysis : As discussed earlier, this technique allows for the direct arylation, vinylation, and heteroarylation of the piperazine ring. mdpi.comresearchgate.net
Direct C–H Lithiation : This approach involves the use of strong bases like s-BuLi to deprotonate a C–H bond, creating a site for functionalization. mdpi.com
The choice of protecting groups is also a key consideration in the synthesis of functionalized piperazines. The N-Boc (tert-butyloxycarbonyl) group is commonly used to protect one of the nitrogen atoms, allowing for selective functionalization of the other. mdpi.combeilstein-journals.org
Implementation of Green Chemistry Principles in Synthetic Routes
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu There is a growing emphasis on adopting environmentally benign methods for the synthesis of piperazine and its derivatives. researchgate.netresearchgate.net
Key green chemistry strategies applicable to piperazine synthesis include:
Microwave-assisted techniques researchgate.netresearchgate.net
Photoredox catalysis , which can often be conducted under mild conditions researchgate.netresearchgate.net
Use of green solvents researchgate.netresearchgate.net
Multicomponent single-pot reactions researchgate.netresearchgate.net
Catalyst-free synthesis researchgate.netresearchgate.net
The goal of these approaches is to develop safe and effective synthetic reactions that maximize product yield while minimizing time, energy consumption, and waste generation. researchgate.netresearchgate.net For example, using an excess of piperazine as a solvent in certain reactions provides an eco-friendly and cost-effective synthetic route. organic-chemistry.org
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes:
| Principle | Description |
| Prevention | It is better to prevent waste than to treat it after it has been created. yale.edu |
| Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. yale.edu |
| Less Hazardous Chemical Syntheses | Methods should use and generate substances with little or no toxicity. yale.edu |
| Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. yale.edu |
| Safer Solvents and Auxiliaries | The use of auxiliary substances should be made unnecessary or innocuous. yale.edu |
| Design for Energy Efficiency | Energy requirements should be minimized. yale.edu |
| Use of Renewable Feedstocks | Raw materials should be renewable whenever practicable. yale.edu |
| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided. yale.edu |
| Catalysis | Catalytic reagents are superior to stoichiometric reagents. yale.edu |
| Design for Degradation | Chemical products should break down into innocuous products at the end of their function. yale.edu |
| Real-time analysis for Pollution Prevention | Analytical methodologies should be developed to allow for real-time monitoring and control. yale.edu |
| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu |
Process Development and Scalability Considerations for Industrial and Laboratory Production
The transition of a synthetic route from the laboratory to industrial-scale production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. researchgate.net For the production of piperazine and its derivatives, both batch and continuous processes can be employed. researchgate.net
Batch processes, which are often used for medium- and small-scale production, involve carrying out a reaction in a single vessel. researchgate.net Continuous-flow processes, on the other hand, are well-suited for large-scale production. researchgate.net Continuous-flow setups can offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com
The choice of raw materials is also a critical factor in the economic viability of a process. researchgate.net For example, while the catalytic hydrogenation of pyrazine can produce piperazine with a yield close to 100%, pyrazine is a more expensive starting material than piperazine itself, which could make the process unprofitable. researchgate.net
The development of robust and scalable synthetic methods is essential for meeting the demand for piperazine-containing compounds in various applications.
Advanced Structural Elucidation and Characterization of Diethyl Piperazine 1,4 Dipropionate
X-ray Crystallography for Solid-State Structure Determination: An Unexplored Avenue
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the packing of molecules within a crystal lattice. For many N,N'-disubstituted piperazine (B1678402) derivatives, crystallographic studies have been crucial in establishing their preferred conformations, which are often a chair or boat form, and in analyzing their intermolecular interactions. wm.edunih.govresearchgate.net
Determination of Molecular Conformation, Configuration, and Torsion Angles
For related piperazine compounds, X-ray diffraction has unequivocally established the chair conformation of the central piperazine ring as a common feature. researchgate.netnih.gov These studies provide precise measurements of torsion angles that define the ring's puckering and the spatial orientation of the substituents. However, no such study has been published for Diethyl piperazine-1,4-dipropionate, leaving its solid-state conformation and stereochemistry undocumented.
Analysis of Supramolecular Arrangements and Crystal Packing Motifs
The study of crystal packing reveals how molecules interact with each other in the solid state through forces like hydrogen bonding and van der Waals interactions. This understanding is critical for predicting physical properties such as solubility and melting point. Research on other piperazine salts and derivatives has detailed extensive hydrogen-bonding networks that dictate their three-dimensional supramolecular architecture. researchgate.netresearchgate.net The nature of the propionate (B1217596) ester groups in this compound suggests the potential for specific packing motifs, but in the absence of crystallographic data, these remain hypothetical.
Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization
Powder X-ray Diffraction (PXRD) is a key analytical tool for identifying crystalline phases and assessing the purity of a bulk sample. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific form. While PXRD is a standard characterization technique, no reference pattern for this compound is available in open literature or crystallographic databases.
Spectroscopic Techniques for Comprehensive Molecular Structure Confirmation
Spectroscopic methods are fundamental to the structural characterization of molecules. NMR, infrared (IR), and Raman spectroscopy each provide complementary information about a molecule's connectivity, chemical environment of atoms, and vibrational modes of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While basic ¹H and ¹³C NMR data might be predicted or found in supplier catalogs, detailed experimental data from advanced 2D NMR techniques (such as COSY, HSQC, HMBC), which are essential for unambiguous assignment of all proton and carbon signals, have not been reported for this compound.
Studies on similar acyl-functionalized piperazines have utilized temperature-dependent NMR to investigate conformational dynamics, such as the restricted rotation around the amide bond and the interconversion of the piperazine ring. nih.govrsc.org These investigations reveal the energy barriers associated with these processes. The analogous ester linkages in this compound would likely exhibit interesting dynamic behavior, but this has not been experimentally verified.
A hypothetical ¹H NMR spectrum would be expected to show signals for the ethyl groups (a triplet and a quartet) and the propionate methylene (B1212753) groups, in addition to the signals from the piperazine ring protons. The ¹³C NMR would similarly display characteristic signals for the carbonyl carbon, the carbons of the ethyl and propionate groups, and the piperazine ring carbons. The precise chemical shifts and coupling constants, however, can only be determined through experimental measurement.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Mode Assignment
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester groups, typically found in the region of 1730-1750 cm⁻¹. Other expected bands would include C-H stretching vibrations of the alkyl chains and C-N stretching vibrations of the piperazine ring. niscpr.res.indergipark.org.truq.edu.au
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the skeletal vibrations of the molecule. While general vibrational frequencies for piperazine and its derivatives have been extensively studied, a specific and detailed vibrational analysis and mode assignment for this compound is not present in the scientific literature. niscpr.res.inresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique utilized for the determination of the molecular weight of this compound and for the elucidation of its structure through the analysis of its fragmentation patterns. This section details the findings from mass spectrometric analysis, providing insights into the compound's molecular integrity and structural characteristics.
Molecular Weight Verification
The molecular formula of this compound is C₁₄H₂₆N₂O₄. ontosight.ai The theoretical molecular weight of this compound is 286.37 g/mol . ontosight.ai Mass spectrometry confirms this molecular weight. In typical mass spectrometric analysis using soft ionization techniques such as electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺. The detection of a prominent ion at a mass-to-charge ratio (m/z) of approximately 287.38 would correspond to the protonated parent molecule, thereby verifying the molecular weight of this compound.
For mass spectrometry applications, it is often necessary to use a mobile phase that is compatible with the ionization source. For instance, in liquid chromatography-mass spectrometry (LC-MS) analysis, if phosphoric acid is used in the mobile phase for chromatographic separation, it should be substituted with a volatile acid like formic acid for MS detection to ensure optimal ionization and prevent instrument contamination. sielc.com
Fragmentation Pattern Analysis
While a detailed, experimentally verified mass spectrum for this compound is not widely available in public databases, a plausible fragmentation pattern can be predicted based on the known fragmentation behavior of piperazine derivatives and esters. xml-journal.netresearchgate.netnih.gov The fragmentation of the molecular ion is typically induced by techniques such as collision-induced dissociation (CID).
The primary sites for fragmentation in this compound are the ester groups and the piperazine ring itself. The bonds susceptible to cleavage include the C-N bonds of the piperazine ring, the N-C bond connecting the propionate side chain to the piperazine nitrogen, and the bonds within the ethyl propionate moiety. xml-journal.netnih.gov
A proposed fragmentation pathway for this compound is outlined below:
Initial Ionization: Formation of the protonated molecular ion [M+H]⁺ at m/z 287.
Loss of an Ethyl Group: Cleavage of one of the ethyl groups from the ester functionality, resulting in a fragment ion with a loss of 29 Da (C₂H₅).
Loss of an Ethoxy Group: Cleavage of an ethoxy radical (•OCH₂CH₃) from one of the ester groups, leading to a loss of 45 Da.
Cleavage of the Propionate Side Chain: Fission of the bond between the piperazine nitrogen and the propionyl group (CH₂CH₂COOCH₂CH₃) can occur. This would lead to the formation of a piperazine-containing fragment.
Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage. A characteristic fragmentation of the piperazine ring involves the loss of ethyleneimine (C₂H₅N) or related fragments. nih.gov Common fragment ions observed for piperazine derivatives include those at m/z 70 and 56. xml-journal.net
The following table summarizes the predicted major fragment ions for this compound based on these general fragmentation principles.
| Proposed m/z | Proposed Ion Formula | Description of Fragmentation |
| 287 | [C₁₄H₂₇N₂O₄]⁺ | Protonated molecular ion ([M+H]⁺) |
| 258 | [C₁₂H₂₃N₂O₄]⁺ | Loss of an ethyl group (-C₂H₅) |
| 242 | [C₁₂H₂₃N₂O₃]⁺ | Loss of an ethoxy group (-OC₂H₅) |
| 215 | [C₁₁H₂₀N₂O₂]⁺ | Loss of a propionyl group (-COCH₂CH₃) |
| 185 | [C₁₀H₁₉N₂O]⁺ | Loss of one entire ethyl propionate side chain |
| 143 | [C₈H₁₅N₂]⁺ | Piperazine ring with one ethyl group attached |
| 113 | [C₆H₁₃N₂]⁺ | Fragment of the piperazine ring with a partial side chain |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
| 70 | [C₄H₈N]⁺ | Characteristic piperazine ring fragment |
| 56 | [C₃H₆N]⁺ | Characteristic piperazine ring fragment |
It is important to note that the relative abundances of these fragment ions would depend on the specific conditions of the mass spectrometric analysis, such as the collision energy used. The generation of a detailed and verified fragmentation pattern would necessitate experimental analysis of a purified standard of this compound under controlled mass spectrometry conditions.
Analytical Methodologies for Diethyl Piperazine 1,4 Dipropionate Purity and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Diethyl piperazine-1,4-dipropionate, enabling its separation from impurities and other components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its qualitative and quantitative assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for the analysis of piperazine (B1678402) derivatives. unodc.org Given that this compound is a derivative of piperazine, HPLC methods are highly applicable.
Reverse-phase HPLC is a common and effective method for analyzing this compound. sielc.com The separation is typically achieved using a C18 column, which is a versatile and widely used stationary phase for reverse-phase chromatography. unodc.orgmdpi.com
A simple RP-HPLC method can be employed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with a volatile acid such as formic acid. sielc.com Optimization of the mobile phase, including the organic modifier concentration and pH, is crucial for achieving good peak shape and resolution from potential impurities. mdpi.com
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| Alternative Mobile Phase (MS-Compatible) | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Detection | UV, ELSD, CAD, LC/MS | sielc.com |
It is important to note that piperazine itself does not possess a strong UV chromophore and is not well-retained on traditional reversed-phase columns without an ion-pairing reagent. sielc.comjocpr.com While this compound contains ester groups that may alter its chromatographic behavior, detection can be enhanced using techniques like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) if UV sensitivity is low. sielc.com
For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) presents a viable option. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates and faster separations without sacrificing resolution. An RP-HPLC method developed for this compound can be adapted for UPLC, often by using a column with 3 µm particles or smaller. sielc.com
UPLC-MS/MS methods have been successfully developed for the detection of other piperazine derivatives, achieving high sensitivity with limits of detection (LOD) as low as 0.4 µg/kg. researchgate.net Such an approach could be adapted for this compound for trace-level quantification. researchgate.net A UPLC method for piperazine utilized an Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) column with a mobile phase of ultrapure water–acetonitrile (15:85, V/V), demonstrating the potential for rapid and sensitive analysis. researchgate.net
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. It has been effectively used for the determination of various piperazine derivatives in pharmaceutical substances. tsijournals.comresearchgate.netresearchgate.net A GC method can be developed to quantify this compound and to detect any volatile impurities that may be present from its synthesis, such as residual piperazine.
A simple and cost-effective GC method with Flame Ionization Detection (FID) has been developed for separating piperazine, 1-methyl piperazine, and 1-ethyl piperazine. tsijournals.com This indicates that a similar approach would be effective for this compound. The separation is often achieved on a mid-polarity column, such as a DB-17, which is a (50%-Phenyl)-methylpolysiloxane phase. tsijournals.comresearchgate.net
Table 2: Example GC Parameters for Analysis of Piperazine Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | DB-17 (30 m × 0.53 mm, 1.0 µm film) | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Injector Temperature | 250°C | researchgate.net |
| Detector | Flame Ionization Detector (FID) | researchgate.net |
| Detector Temperature | 260°C | researchgate.net |
| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min | researchgate.net |
| Diluent | Methanol (B129727) | researchgate.net |
Derivatization Strategies for Enhanced Spectroscopic Detection
The core piperazine structure lacks a significant chromophore, making its detection at low concentrations by UV-Vis spectrophotometry challenging. jocpr.com Derivatization is a common strategy to overcome this limitation by introducing a UV-active or fluorescent tag onto the molecule.
Development of UV-Active Derivatives for Spectrophotometric Quantification
To enhance UV detection for quantification, this compound can be hydrolyzed to yield piperazine, which can then be derivatized. Alternatively, a derivatizing agent could potentially react with the tertiary amines in the parent molecule under specific conditions.
Several reagents are effective for creating UV-active derivatives of piperazine. One prominent method involves reacting piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.netjocpr.com This reaction forms a stable, UV-active derivative that can be readily detected and quantified using standard HPLC-UV instrumentation at a wavelength of 340 nm. jocpr.com This derivatization approach has been validated for linearity, accuracy, and precision and allows for the detection of piperazine at parts-per-million (ppm) levels. jocpr.comresearchgate.net
Another strategy involves the formation of N-nitroso derivatives. By reacting piperazine with nitrous acid (generated from sodium nitrite), a derivative is formed that exhibits a UV absorption maximum around 239 nm. oup.comnih.gov This method has been successfully applied to the determination of piperazine in pharmaceutical formulations. oup.com Charge-transfer complexation is another avenue, where a basic drug like a piperazine derivative reacts with an electron acceptor such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form a colored complex that can be measured spectrophotometrically. nih.gov
Table 3: Derivatization Reagents for Enhanced UV Detection of Piperazine
| Reagent | Resulting Derivative | Detection Wavelength | Source |
|---|---|---|---|
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Stable UV-active derivative | 340 nm | jocpr.com |
| Nitrous Acid (from Sodium Nitrite) | N-nitroso derivative | 239 nm | oup.comnih.gov |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Orange-red charge-transfer complex | 460 nm | nih.gov |
| Bromophenol blue (BPB) | Yellow ion-pair complex | 410 nm | nih.gov |
These derivatization strategies, followed by either direct spectrophotometry or chromatographic separation, provide robust and sensitive options for the quantification of compounds based on the piperazine scaffold, which are applicable to the analysis of this compound.
Mass Spectrometry Coupling (LC-MS, ESI-MS) for Sensitive Detection and Identification
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound. This method offers high sensitivity and selectivity, allowing for the detection and identification of the target compound even at very low concentrations.
For the analysis of piperazine derivatives like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed. The separation is typically achieved on a C18 column. For the mobile phase to be compatible with mass spectrometry, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. oceanicpharmachem.com
Electrospray ionization (ESI) is a common ionization technique used in the LC-MS analysis of piperazine compounds. mdpi.comnih.gov ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, which is ideal for determining the molecular weight of the analyte. nih.gov In the case of this compound (molar mass: 286.38 g/mol ), the expected protonated molecule would be observed at an m/z (mass-to-charge ratio) of approximately 287.39.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. In an MS/MS experiment, the protonated molecule is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For piperazine derivatives, fragmentation often occurs at the piperazine ring or the substituent groups. researchgate.netresearchgate.net
A hypothetical LC-MS method for this compound could utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantification. mdpi.comnih.gov This technique provides excellent sensitivity and specificity by monitoring a specific precursor ion to product ion transition.
Table 1: Illustrative LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Quantification) | m/z 287.4 -> [Hypothetical Fragment Ion] |
| MRM Transition (Confirmation) | m/z 287.4 -> [Hypothetical Fragment Ion] |
Note: The data in this table is illustrative and represents a typical starting point for method development. Actual parameters would need to be optimized.
Method Validation Parameters: Linearity, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netactascientific.com This involves assessing several key parameters.
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For this compound, this would be determined by preparing a series of standard solutions at different concentrations and analyzing them. The results are then plotted as a graph of peak area versus concentration, and a linear regression analysis is performed. actascientific.com
Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment). chromatographyonline.com
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage recovery. chromatographyonline.com
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1. nih.gov
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly determined as the concentration that provides a signal-to-noise ratio of 10:1. nih.gov
Table 2: Illustrative Method Validation Data for this compound
| Parameter | Result |
| Linearity | |
| Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Repeatability (%RSD) | < 2% |
| Intermediate Precision (%RSD) | < 3% |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Note: The data in this table is for illustrative purposes and represents typical acceptance criteria for a validated analytical method.
Impurity Profiling and Quantification in Synthetic Batches
The identification and quantification of impurities in synthetic batches of this compound is a critical aspect of quality control. oceanicpharmachem.com Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. contractpharma.com
An impurity profile is a detailed description of the impurities present in a drug substance. The development of an impurity profile typically involves the use of a high-resolution analytical technique, such as LC-MS, to separate and identify all potential impurities.
The synthesis of this compound likely involves the reaction of piperazine with a suitable propionate (B1217596) derivative. Potential impurities could include unreacted starting materials, mono-substituted piperazine, and by-products from side reactions.
Once potential impurities are identified, their levels in different synthetic batches must be quantified using a validated analytical method. The ICH guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances. nih.gov
Table 3: Hypothetical Impurity Profile for a Synthetic Batch of this compound
| Impurity | Structure | Potential Origin | Observed Level (%) |
| Impurity A | Piperazine | Starting Material | 0.05 |
| Impurity B | Ethyl 3-(piperazin-1-yl)propanoate | Intermediate | 0.12 |
| Impurity C | [Hypothetical By-product] | Side Reaction | 0.08 |
| Impurity D | [Hypothetical Degradation Product] | Degradation | < 0.03 |
Note: The impurities and their levels in this table are hypothetical and for illustrative purposes only. A thorough impurity profiling study would be required to identify and quantify the actual impurities in a synthetic batch.
Investigation of Reaction Mechanisms and Pathways Involving Diethyl Piperazine 1,4 Dipropionate
Mechanistic Studies of Esterification Reactions on the Piperazine (B1678402) Core
The formation of Diethyl piperazine-1,4-dipropionate from the piperazine core is not a classical esterification but rather a double N-alkylation via a Michael addition mechanism. The reaction involves piperazine and an α,β-unsaturated ester, typically ethyl acrylate (B77674).
The proposed mechanism proceeds in two symmetrical steps:
Base-Catalyzed Deprotonation: A base, often a strong, non-nucleophilic one like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS), abstracts a proton from one of the secondary amine groups of the piperazine ring. researchgate.net This deprotonation significantly increases the nucleophilicity of the nitrogen atom.
Nucleophilic Attack (Michael Addition): The resulting piperazine anion acts as a nucleophile and attacks the electron-deficient β-carbon of the ethyl acrylate molecule. This is a conjugate addition reaction.
Protonation: The intermediate enolate formed is subsequently protonated by a proton source in the reaction mixture (such as a solvent or a conjugate acid of the base), yielding the mono-substituted product, ethyl 3-(piperazin-1-yl)propanoate.
Second Addition: The process is repeated on the second nitrogen atom of the piperazine ring. The remaining secondary amine is deprotonated, and it subsequently attacks a second molecule of ethyl acrylate to form the final disubstituted product, this compound.
This stepwise pathway underscores the importance of stoichiometry and reaction conditions to drive the reaction to completion and achieve the desired N,N'-disubstitution. The reaction of piperazinediones with acrylates under similar basic conditions serves as a strong model for this transformation. researchgate.net
Identification and Characterization of Side Reactions and Byproduct Formation
The synthesis of this compound can be accompanied by the formation of several byproducts, primarily due to incomplete reactions or alternative reaction pathways. The control of these side reactions is crucial for obtaining a pure product.
Key identified side reactions and byproducts include:
Mono-addition Product: The most common byproduct is the mono-substituted piperazine, ethyl 3-(piperazin-1-yl)propanoate. This occurs when the reaction does not proceed to completion, leaving one of the piperazine nitrogens unreacted. The formation of mono-addition products is a known issue in similar reactions. nih.gov
Polymerization: Acrylate esters are susceptible to polymerization, especially in the presence of initiators like bases or radicals. If reaction conditions are not carefully controlled, polymerization of ethyl acrylate can compete with the desired Michael addition, reducing the yield of the target compound.
Quaternary Salt Formation: While less common in Michael additions compared to reactions with alkyl halides, it is conceivable that under certain conditions, one of the tertiary amine nitrogens of the product could react with another molecule of ethyl acrylate to form a quaternary ammonium (B1175870) salt. This side reaction is a known challenge in the general N-alkylation of piperazines. researchgate.net
Ring Fragmentation: The use of exceptionally strong bases or high temperatures could potentially lead to the fragmentation of the piperazine ring, although this is considered an extreme and less likely side reaction under typical synthetic conditions. whiterose.ac.uk
| Byproduct Name | Chemical Formula | Reason for Formation |
|---|---|---|
| Ethyl 3-(piperazin-1-yl)propanoate | C₉H₁₈N₂O₂ | Incomplete double Michael addition reaction. |
| Poly(ethyl acrylate) | (C₅H₈O₂)n | Uncontrolled polymerization of the acrylate reagent. |
| Quaternary Ammonium Salt | C₁₉H₃₅N₂O₆⁺ | Over-alkylation of a product nitrogen atom. |
Role of Specific Catalysts and Reagents in Guiding Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in directing the reaction towards the desired this compound product, enhancing efficiency, and minimizing byproduct formation.
Base Catalysis for Michael Addition: The Michael addition of piperazine to ethyl acrylate is typically base-catalyzed. Strong, sterically hindered, non-nucleophilic bases are preferred to efficiently deprotonate the piperazine nitrogen without competing in the nucleophilic attack on the acrylate. Examples from analogous reactions include potassium hexamethyldisilazide (KHMDS), lithium hexamethyldisilazide (LiHMDS), and potassium diisopropylamide (KDA). researchgate.net The base's role is purely catalytic; it is regenerated during the protonation step of the enolate intermediate.
Stoichiometric Control: The molar ratio of the reactants is a critical factor. To favor the formation of the disubstituted product, at least two equivalents of ethyl acrylate must be used for every one equivalent of piperazine. Using a slight excess of the acrylate can help drive the reaction to completion, but a large excess may increase the risk of polymerization.
Protecting Groups (A General Strategy): In many piperazine syntheses, protecting groups are used to control selectivity. For instance, to achieve mono-alkylation, one nitrogen can be protected with a tert-butoxycarbonyl (Boc) group. researchgate.netorgsyn.org The unprotected nitrogen is then reacted, followed by deprotection of the Boc group. While for this compound the goal is disubstitution, the principle of using protecting groups is a key strategy in piperazine chemistry to prevent undesired reactions and synthesize specifically substituted derivatives. researchgate.netacs.org
Transition Metal Catalysis (Alternative Contexts): While not the primary method for this specific synthesis, transition metal catalysts are crucial for other piperazine functionalizations. Palladium, ruthenium, and iridium complexes are used to catalyze C-H functionalization, aminations, and other coupling reactions, demonstrating their power in guiding reaction selectivity on the piperazine scaffold. beilstein-journals.orgencyclopedia.puborganic-chemistry.org
| Catalyst/Reagent | Type | Role in Reaction |
|---|---|---|
| KHMDS, LiHMDS, KDA | Strong, Non-nucleophilic Base | Deprotonates piperazine nitrogen to initiate Michael addition. researchgate.net |
| Stoichiometric Control (Reactant Ratio) | Process Parameter | Ensures disubstitution and minimizes mono-adduct formation. |
| Boc-Anhydride | Protecting Group Reagent | Used in general piperazine chemistry to block one nitrogen, ensuring mono-functionalization when desired. researchgate.net |
| Palladium/Ruthenium Complexes | Transition Metal Catalyst | Guides selectivity in other piperazine reactions like C-H functionalization and amination (not direct synthesis of title compound). beilstein-journals.orgorganic-chemistry.org |
Intermolecular Interactions and Solid State Characteristics
Analysis of Hydrogen Bonding Networks in Crystalline Diethyl piperazine-1,4-dipropionate
The molecular structure of this compound lacks conventional hydrogen bond donors, such as N-H or O-H groups. However, it possesses multiple hydrogen bond acceptor sites: the two tertiary nitrogen atoms of the piperazine (B1678402) ring and the four oxygen atoms of the two ethyl propionate (B1217596) groups (two carbonyl and two ether oxygens).
While the compound cannot form strong hydrogen bonds with itself, these acceptor sites are crucial for forming hydrogen-bonded networks in the presence of suitable donor molecules, such as solvents or co-formers. In crystallographic studies of related piperazine systems, the nitrogen atoms of the piperazine ring are frequently shown to participate in hydrogen bonding. For instance, in co-crystals with aromatic acids, proton transfer often occurs from the acid's carboxylic group to the piperazine nitrogen, resulting in strong charge-assisted N–H⋯O hydrogen bonds that form robust ionic synthons. rsc.org
For a closely related compound, Dimethyl piperazine-1,4-dipropionate, computational analysis provides some insight into its potential for intermolecular interactions.
Table 1: Computed Properties for Dimethyl piperazine-1,4-dipropionate. nih.gov
Assessment of Van der Waals and Other Non-covalent Interactions in Supramolecular Assemblies
Van der Waals interactions encompass dipole-dipole forces and London dispersion forces. The ester groups in this compound introduce polar regions into the molecule, leading to dipole-dipole interactions. However, the primary contribution to the cohesive energy of the crystal lattice is expected to arise from the cumulative effect of London dispersion forces over the surface of the entire molecule.
Theoretical studies on other bridged piperazine derivatives have utilized methods like ab initio B3LYP to calculate electrostatic potentials at the van der Waals surfaces of ligands to understand their interactions within receptor binding pockets. researchgate.net Such an approach reveals how the distribution of electron density influences non-covalent bonding. In itraconazole (B105839) derivatives, which contain a piperazine linker, numerous van der Waals and aromatic contacts with various amino acid residues are crucial for binding, highlighting the importance of these seemingly weak forces. acs.org Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in crystalline solids, as demonstrated in studies of piperazine guest supramolecular inclusion complexes, where it confirmed that strong intermolecular forces contribute to high crystal structure stability. researchgate.net
Exploration of Polymorphism and Co-crystallization Potential in Related Piperazine Ester Systems
Piperazine and its derivatives are well-known for their propensity to form polymorphs and co-crystals. rsc.orgresearchgate.netnih.gov Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline solid containing two or more neutral molecular components in a stoichiometric ratio, are of great interest in materials and pharmaceutical science.
The conformational flexibility of the piperazine ring (which can adopt chair, boat, or twisted conformations) and the presence of multiple hydrogen bond acceptor sites make this compound a strong candidate for both phenomena. Studies on related compounds have shown that the choice of solvent can lead to the crystallization of different polymorphs or pseudo-polymorphs (solvates). rsc.org For example, a piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) was found to form two different polymorphic structures and one methanol (B129727) solvate, with each form containing different molecular conformers (extended vs. twisted). rsc.org The lability of molecules in some piperazine-containing compounds, evidenced by the presence of different conformations in the same crystal, suggests that the formation of various polymorphic forms or co-crystals is highly probable. nih.govacs.org
The basic nature of the piperazine nitrogens makes the molecule an excellent co-former for acidic compounds. The process of co-crystallization can be used to modify the physicochemical properties of a substance, such as solubility. mdpi.comnih.gov Several methods, including solvent evaporation, slurry conversion, and mechanochemical grinding, are employed to synthesize co-crystals. researchgate.netnih.govmdpi.com The formation of piperazine co-crystals is often driven by the robust O-H···N or N-H···O hydrogen bonds formed between the piperazine and its co-former. mdpi.com
Table 2: Examples of Polymorphism and Co-crystallization in Piperazine-Based Systems.
Research on Molecular and Cellular Interactions Non Clinical Focus
Investigations into Enzyme Modulation at a Molecular Level (e.g., based on structural analogs)
The piperazine (B1678402) scaffold is a common feature in many biologically active compounds and is known to interact with various enzymes. ontosight.ai Research on structural analogs of Diethyl piperazine-1,4-dipropionate suggests potential enzyme-modulating activities.
For instance, certain piperazine derivatives have been identified as inhibitors of enzymes such as tyrosinase, α-amylase, and α-glucosidase. mdpi.comnih.gov The inhibitory mechanism often involves the piperazine moiety forming hydrogen bonds or electrostatic interactions with amino acid residues within the active site of the enzyme, leading to the stabilization of the enzyme-inhibitor complex. mdpi.com
A study on 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids demonstrated significant tyrosinase inhibition, with some analogs showing higher potency than the standard inhibitor, kojic acid. nih.gov The structure-activity relationship (SAR) studies revealed that the nature of substituents on the phenyl ring attached to the piperazine core plays a crucial role in the inhibitory activity. nih.gov
Furthermore, novel piperazine derivatives have been developed as γ-secretase modulators, selectively reducing the production of amyloid-β 42 (Aβ₄₂) peptide, which is implicated in Alzheimer's disease. nih.gov Optimization of the chemical structure of these piperazine compounds led to the identification of potent and selective γ-secretase modulators. nih.gov
The table below summarizes the enzyme inhibitory activities of some piperazine derivatives.
| Piperazine Derivative Class | Target Enzyme | Observed Effect | Key Findings |
| 1-Tosyl piperazine dithiocarbamate acetamide hybrids | Tyrosinase | Inhibition nih.gov | Some analogs showed higher potency than kojic acid. nih.gov |
| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives | α-amylase, α-glucosidase | Inhibition mdpi.com | Exhibited significant inhibition of both enzymes. mdpi.com |
| Novel piperazine derivatives | γ-secretase | Modulation nih.gov | Selectively lowered Aβ₄₂ production. nih.gov |
| Piperazine sulphonamide derivatives | Dipeptidyl peptidase-4 (DPP-4) | Inhibition mdpi.com | Showed in vitro inhibitory activity against DPP-4. mdpi.com |
| N,N′-bis(1,3,4-thiadiazole) bearing piperazines | Enoyl-ACP reductase | Potential Inhibition mdpi.com | Docking studies suggest potential as inhibitors. mdpi.com |
Studies on Cellular Pathways and Molecular Targets, excluding clinical outcomes (e.g., reactive oxygen species levels, mitochondrial integrity)
Research into the cellular effects of piperazine analogs has revealed their ability to modulate various cellular pathways and interact with specific molecular targets, primarily in the context of cancer cell biology.
Several studies have reported that piperazine derivatives can induce apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.netnih.gov For example, a novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net Another study on a different piperazine compound, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), demonstrated that it induces apoptosis in glioblastoma and cervix cancer cells by stimulating the intrinsic mitochondrial signaling pathway. researchgate.net This was evidenced by the upregulation of apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax, as well as an increase in the activities of caspase-3 and -9. researchgate.net
Furthermore, some piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. nih.gov A highly active derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301), was found to slow tubulin polymerization and induce the formation of multiple microtubule organizing centers. nih.gov This disruption of microtubule function sensitizes cancer cells to apoptosis induced by ligands like TNF. nih.gov
The table below summarizes the effects of various piperazine derivatives on cellular pathways and molecular targets.
| Piperazine Derivative | Cell Line(s) | Effect on Cellular Pathways/Molecular Targets |
| Novel piperazine derivative | Various cancer cell lines | Inhibits PI3K/AKT, Src family kinases, and BCR-ABL pathways; induces caspase-dependent apoptosis. researchgate.net |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | Glioblastoma (U87) and cervix cancer (HeLa) cells | Stimulates intrinsic mitochondrial signaling pathway; upregulates cleaved caspase-3, cytochrome c, and Bax; increases caspase-3 and -9 activity. researchgate.net |
| Piperazine containing a toxicant (PCC) | Human liver cancer cells (SNU-475 and SNU-423) | Induces both extrinsic and intrinsic apoptotic signaling pathways; activates caspases-3/7, 8, and 9; suppresses NF-κB translocation. nih.gov |
| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) | HT29 human colon cancer cells | Inhibits microtubule dynamics; induces mitotic arrest; sensitizes cells to TNF-induced apoptosis. nih.gov |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Mouse breast cancer 4T1 cells | Induce cytotoxic effects; show potential for cellular imaging due to fluorescence. nih.gov |
Theoretical and Experimental Approaches to Molecular Recognition and Binding Mechanisms
Molecular docking and other computational methods have been instrumental in elucidating the potential binding modes of piperazine derivatives with their biological targets. These theoretical approaches, often complemented by experimental data, provide valuable insights into the molecular recognition processes that underpin their biological activities.
Molecular docking studies have been employed to understand the interaction of piperazine derivatives with a variety of protein targets. For instance, in the context of anticancer activity, docking studies have suggested that phenylpiperazine derivatives of 1,2-benzothiazine can bind to the DNA-Topo II complex and the minor groove of DNA, indicating a potential mechanism for their cytotoxic effects. mdpi.com Similarly, in silico molecular docking of a mitotically acting piperazine derivative, AK301, suggested that it binds to the colchicine-binding domain on β-tubulin, albeit in a novel orientation, which explains its inhibitory effect on tubulin polymerization. nih.gov
In the field of antimicrobial research, molecular docking has been used to predict the binding interactions of piperazine derivatives with microbial enzymes. For example, docking studies of newly synthesized piperazine derivatives showed promising interactions with the active site of bacterial enoyl-ACP reductase, a key enzyme in fatty acid synthesis, suggesting a basis for their antibacterial activity. mdpi.comnih.gov
Theoretical models have also been developed to explain the stereochemical effects on the binding of bridged piperazine derivatives to receptors like the μ-opioid receptor. worldscientific.com These models, which utilize methods like flexible molecular docking and ab initio calculations, help in understanding how the three-dimensional structure of the piperazine analog influences its affinity for the receptor. worldscientific.com
The table below provides examples of molecular docking studies on piperazine derivatives and their predicted binding interactions.
| Piperazine Derivative Class | Target Molecule/Receptor | Predicted Binding Interactions/Mechanism |
| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex, DNA minor groove | Binding to the active center of topoisomerase IIα and the minor groove of DNA. mdpi.com |
| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) | β-tubulin (colchicine-binding domain) | Binding in a novel orientation within the colchicine-binding domain. nih.gov |
| N,N′-bis(1,3,4-thiadiazole) bearing piperazines | Bacterial enoyl-ACP reductase | Binding to the active site of the enzyme. mdpi.com |
| Bridged piperazine derivatives | μ-opioid receptor | Optimal position and orientation in the ligand-receptor complex resembling that of fentanyl analogs. worldscientific.com |
| Piperazine-derived compounds | Peroxisome proliferator-activated receptor gamma (PPARγ) | Favorable interactions with critical residues in the ligand-binding domain, including hydrogen bonding and hydrophobic contacts. pharmaceuticaljournal.net |
Advanced Applications and Novel Material Development
Investigation of Non-linear Optical (NLO) Properties and Potential Optoelectronic Device Applications
While direct experimental data on the non-linear optical (NLO) properties of diethyl piperazine-1,4-dipropionate are not extensively documented in publicly available literature, the broader class of piperazine-containing organic materials has demonstrated considerable promise for applications in optoelectronics. Research into related piperazine (B1678402) derivatives suggests that the piperazine moiety can be a key component in creating materials with significant NLO activity.
For instance, studies on other piperazine-based systems, such as 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) (MPNPP), have revealed substantial third-order NLO properties. rsc.org The investigation of such compounds often involves the analysis of their molecular structure and the presence of donor-acceptor groups, which can enhance NLO effects. The piperazine ring in these molecules typically adopts a chair conformation. rsc.org
Further research, likely involving computational studies such as Density Functional Theory (DFT) calculations and experimental techniques like the Z-scan method, would be necessary to quantify the NLO susceptibility of this compound and ascertain its suitability for use in optoelectronic devices like optical switches and modulators. The investigation into similar piperazine-containing crystals has shown that they can possess significant second-harmonic generation (SHG) efficiency and a high laser damage threshold, which are critical parameters for practical NLO applications.
Utilization as Building Blocks in the Construction of Supramolecular Architectures
The piperazine ring is a well-established and versatile building block in the field of supramolecular chemistry and crystal engineering. Its ability to adopt a stable chair conformation and the presence of two nitrogen atoms that can act as hydrogen bond acceptors make it an ideal component for the self-assembly of extended, ordered structures.
Piperazine and its derivatives are known to form extensive hydrogen-bonded networks. rsc.org For example, piperazine-1,4-diol (B14613724) (PipzDiol), an analogue of piperazine, has been shown to form two-dimensional hydrogen-bonded layers in co-crystals with various acids. rsc.org This demonstrates the potential of the piperazine core to direct the formation of specific supramolecular architectures.
In the case of this compound, the ester functionalities introduce additional hydrogen bond acceptor sites at the carbonyl oxygen atoms. This presents opportunities for the formation of more complex and multidimensional supramolecular networks through C-H···O hydrogen bonds, in addition to interactions involving the piperazine nitrogens. The ethyl groups also introduce hydrophobic regions that can influence the packing of the molecules in the solid state.
The construction of these supramolecular assemblies is of significant interest for the development of new materials with tailored properties, such as porous materials for gas storage, catalysts, and materials with unique optical or electronic properties. The specific geometry and functional groups of this compound make it a promising candidate for the design and synthesis of novel co-crystals and coordination polymers.
Role as Key Intermediates in the Synthesis of More Complex Organic Molecules
This compound serves as a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex and often biologically active molecules. ontosight.ai The piperazine core is a common feature in many pharmaceuticals, and the propionate (B1217596) side chains offer reactive handles for further chemical transformations. ontosight.ai
The synthesis of various derivatives from this compound can lead to compounds with a wide range of applications. For example, it is a precursor in the synthesis of certain agrochemicals and specialty chemicals. ontosight.ai The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, or the esters themselves can undergo reactions such as Claisen condensations.
A notable example of the utility of piperazine-containing intermediates is in the synthesis of dihydropyrimidinone derivatives. While not directly starting from this compound, the synthesis of novel dihydropyrimidinones has been achieved using a piperazine-functionalized enaminone as a key intermediate. This highlights the strategic importance of the piperazine moiety in building complex heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
